molecular formula C4Cl2F6 B14307057 1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene CAS No. 110781-73-2

1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene

Cat. No.: B14307057
CAS No.: 110781-73-2
M. Wt: 232.94 g/mol
InChI Key: BQJOOAMLTMUTIT-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene is a chemical compound with the molecular formula C4Cl2F6 It is a member of the halogenated alkenes family, characterized by the presence of both chlorine and fluorine atoms attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene typically involves the halogenation of butene derivatives. One common method is the reaction of hexafluorobutene with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced separation techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups.

    Addition Reactions: The double bond in the butene backbone allows for addition reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.

    Biology: Investigated for its potential use as a bioactive compound.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with electron-rich sites in target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dichloro-2,3,3,4,4,4-hexafluorobut-1-ene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Its reactivity and stability make it a valuable compound for various applications in research and industry .

Properties

CAS No.

110781-73-2

Molecular Formula

C4Cl2F6

Molecular Weight

232.94 g/mol

IUPAC Name

1,1-dichloro-2,3,3,4,4,4-hexafluorobut-1-ene

InChI

InChI=1S/C4Cl2F6/c5-2(6)1(7)3(8,9)4(10,11)12

InChI Key

BQJOOAMLTMUTIT-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)(C(C(F)(F)F)(F)F)F

Origin of Product

United States

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